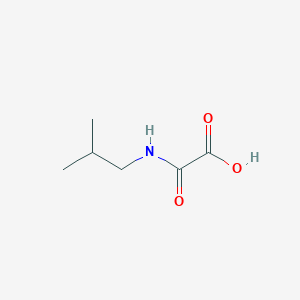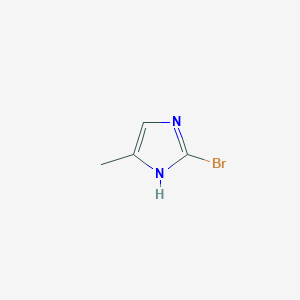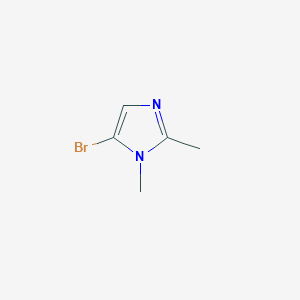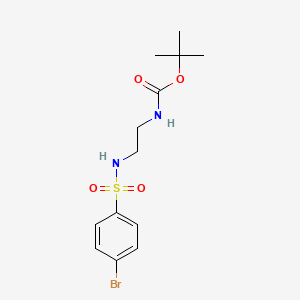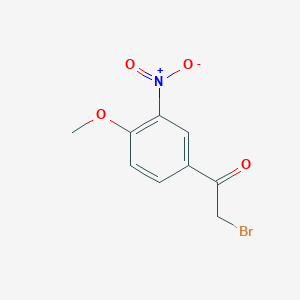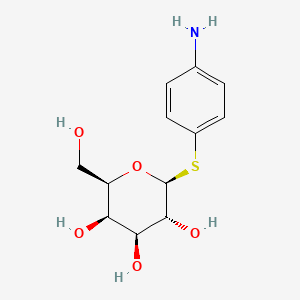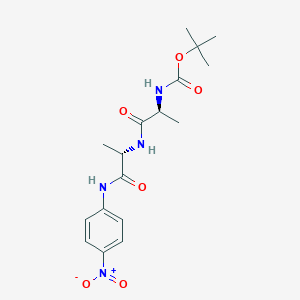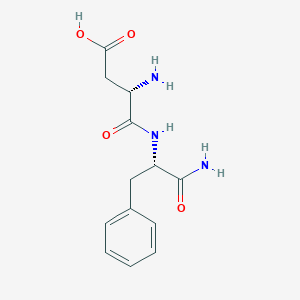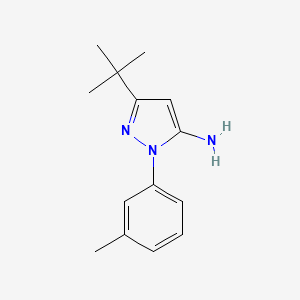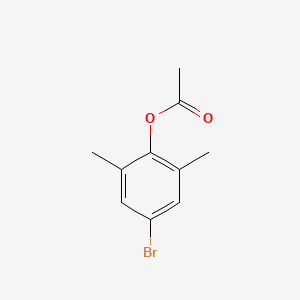
Acétate de 4-bromo-2,6-diméthylphényle
Vue d'ensemble
Description
4-Bromo-2,6-dimethylphenyl acetate is an organic compound with the molecular formula C10H11BrO2 and a molecular weight of 243.10 g/mol . This compound is characterized by the presence of a bromine atom and two methyl groups attached to a phenyl ring, which is further esterified with an acetate group. It is commonly used in organic synthesis and various chemical research applications.
Applications De Recherche Scientifique
4-Bromo-2,6-dimethylphenyl acetate is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Medicinal Chemistry: As an intermediate in the synthesis of pharmaceutical compounds.
Material Science: In the preparation of polymers and advanced materials.
Biological Studies: As a probe to study enzyme-catalyzed reactions and metabolic pathways.
Mécanisme D'action
Target of Action
It’s known that similar compounds are often used in organic synthesis, particularly in reactions involving carbon-carbon bond formation .
Mode of Action
It’s worth noting that brominated compounds like this often participate in free radical reactions . In such reactions, a bromine atom is typically lost, leaving behind a radical that can participate in further reactions .
Biochemical Pathways
Brominated compounds are often involved in suzuki–miyaura cross-coupling reactions . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds .
Result of Action
It’s known that brominated compounds can participate in free radical reactions, leading to the formation of new compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,6-dimethylphenyl acetate typically involves the esterification of 4-bromo-2,6-dimethylphenol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of 4-Bromo-2,6-dimethylphenyl acetate can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and improved yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can also enhance the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2,6-dimethylphenyl acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed to yield 4-bromo-2,6-dimethylphenol and acetic acid.
Oxidation: The methyl groups can be oxidized to form carboxylic acids or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Products such as 4-azido-2,6-dimethylphenyl acetate, 4-thiocyanato-2,6-dimethylphenyl acetate, or 4-methoxy-2,6-dimethylphenyl acetate.
Hydrolysis: 4-Bromo-2,6-dimethylphenol and acetic acid.
Oxidation: 4-Bromo-2,6-dimethylbenzoic acid or 4-bromo-2,6-dimethylbenzaldehyde.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-2,6-dimethylphenol
- 4-Bromo-2,6-dimethylbenzoic acid
- 4-Bromo-2,6-dimethylbenzaldehyde
Uniqueness
4-Bromo-2,6-dimethylphenyl acetate is unique due to its ester functional group, which imparts different reactivity compared to its analogs. The presence of the acetate group allows for esterification and hydrolysis reactions, which are not possible with the corresponding phenol, carboxylic acid, or aldehyde derivatives.
Propriétés
IUPAC Name |
(4-bromo-2,6-dimethylphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-6-4-9(11)5-7(2)10(6)13-8(3)12/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPQEWQSYPPLOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(=O)C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60429298 | |
| Record name | 4-bromo-2,6-dimethylphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60429298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60041-68-1 | |
| Record name | 4-bromo-2,6-dimethylphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60429298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


